N-Ethyl-N-nitrosobutylamine

Catalog No.
S601031
CAS No.
4549-44-4
M.F
C6H14N2O
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N-nitrosobutylamine

CAS Number

4549-44-4

Product Name

N-Ethyl-N-nitrosobutylamine

IUPAC Name

N-butyl-N-ethylnitrous amide

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C6H14N2O/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3

InChI Key

ZGMCNGHHUQZNIH-UHFFFAOYSA-N

SMILES

CCCCN(CC)N=O

Solubility

0.09 M

Synonyms

N-Ethyl-N-nitroso-1-butanamine; N-ethyl-N-nitrosobutylamine; Butylethylnitrosamine; Ethyl-n-butylnitrosamine; Ethylbutylnitrosamine; N-Butyl-N-ethylnitrosamine; N-Ethyl-N-butylnitrosamine; N-Ethyl-N-nitrosobutylamine; N-Nitroso-N-butyl-N-ethylamine;

Canonical SMILES

CCCCN(CC)N=O

Carcinogenicity Studies:

N-EtnB has been extensively studied for its carcinogenic properties. Numerous studies in animals, primarily rodents, have shown a strong association between N-EtnB exposure and the development of various cancers, including:

  • Esophageal cancer [Source: National Toxicology Program (NTP). "NTP TR-452: Toxicology and Carcinogenesis Studies of N-Ethyl-N-Nitrosobutylamine (CAS No. 4549-44-4) in F344 Rats and B6C3F1 Mice (Gavage Studies)." National Institutes of Health, 1993, ]
  • Liver cancer [Source: International Agency for Research on Cancer (IARC). "IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Some N-Nitroso Compounds." Vol. 17, World Health Organization, 1978, ]
  • Nasal cavity tumors [Source: Druckrey, H., et al. "Quantitative scale of carcinogenic potency of N-nitroso compounds tested in newborn rats." Arzneimittel-Forschung 13.9 (1963): 841-851, ]

These studies have established N-EtnB as a potent carcinogen, highlighting the importance of minimizing human exposure to this compound.

Investigation of Carcinogenesis Mechanisms:

Due to its strong carcinogenic potential, N-EtnB has been used as a model compound in research investigating the mechanisms of nitrosamine-induced cancer. Studies have focused on:

  • Understanding the metabolic pathways that activate N-EtnB into its carcinogenic form [Source: Hecht, S. S., et al. "Studies on the nitrosation of aminopyridine and related compounds." Journal of the National Cancer Institute 60.2 (1978): 431-441, ]
  • Identifying the cellular and molecular targets of N-EtnB-induced DNA damage [Source: Belinsky, S. A., et al. "The p53 tumor suppressor gene is not essential for the induction of mutations by N-ethyl-N-nitrosobutylamine in the rat esophagus." Cancer research 53.8 (1993): 1863-1866, ]

This research is crucial for developing strategies to prevent and treat nitrosamine-associated cancers.

Biomarker Development:

N-EtnB exposure can lead to the formation of specific adducts (modifications) in DNA. Researchers are exploring the potential of these adducts as biomarkers for:

  • Detecting past exposure to N-EtnB [Source: Li, Y., et al. "Sensitive and specific liquid chromatography-electrospray ionization tandem mass spectrometry method for determination of N-ethyl-N-nitrosobutylamine adduct N-(2-hydroxyethyl)-2-oxo-4-propylamino)butanoic acid (HEPNAB) in human urine." Journal of Chromatography A 1216.1 (2009): 90-97, ]
  • Assessing the risk of N-EtnB-induced cancer [Source: Wang, M., et al. "Urinary biomarkers of N-nitroso

N-Ethyl-N-nitrosobutylamine is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group (N=O-N=O) attached to a nitrogen atom that is part of an amine. Specifically, N-Ethyl-N-nitrosobutylamine is formed by the nitrosation of butylamine in the presence of ethyl groups. It is recognized for its potential carcinogenic properties and is often studied within the context of chemical safety and toxicology due to its association with cancer risk in laboratory animals.

The mechanism by which NEBA exerts its carcinogenic effect is not fully understood. However, it is believed to be similar to other N-nitroso compounds. Nitrosamines can alkylate DNA, introducing changes in the genetic code and potentially leading to cancer [].

NEBA is a suspected carcinogen []. Studies have shown it to induce tumors in various organs of laboratory animals []. Due to its carcinogenic potential, NEBA should be handled with extreme caution.

  • OSHA Ratings:
    • Health: 3 (Serious hazard to health) []
Typical of nitrosamines:

  • Alkylation Reactions: This compound can react with various electrophiles, leading to the formation of O-substituted derivatives. The nitroso group can also facilitate nucleophilic attacks, resulting in the formation of hydroxydiazenium salts .
  • Decomposition: Under specific conditions, such as elevated temperatures or exposure to strong acids, N-Ethyl-N-nitrosobutylamine may decompose, releasing nitrogen oxides and other toxic gases .
  • Hydrolysis: In aqueous solutions, it can hydrolyze to produce amines and nitrous acid, particularly under acidic conditions .

N-Ethyl-N-nitrosobutylamine exhibits significant biological activity, primarily as an alkylating agent. It has been shown to interact with DNA, leading to mutations and potentially initiating carcinogenesis. Studies indicate that it can induce tumors in laboratory animals when administered in sufficient quantities. The mechanism involves metabolic activation that generates reactive intermediates capable of forming adducts with cellular macromolecules .

The synthesis of N-Ethyl-N-nitrosobutylamine generally involves the following steps:

  • Nitrosation: Butylamine is reacted with a nitrosating agent such as sodium nitrite in an acidic medium (e.g., hydrochloric acid). This reaction leads to the formation of N-Ethyl-N-nitrosobutylamine.
  • Purification: The product may be purified through distillation or chromatography to remove unreacted starting materials and side products.

This method highlights the importance of controlling reaction conditions to minimize the formation of unwanted byproducts.

Interaction studies involving N-Ethyl-N-nitrosobutylamine focus on its reactivity with biological molecules, particularly DNA and proteins. Research indicates that it can form covalent bonds with nucleophilic sites on DNA, leading to mutagenic changes. Additionally, studies have shown that its interactions can vary significantly based on environmental factors such as pH and temperature, influencing its stability and reactivity .

Several compounds share structural similarities with N-Ethyl-N-nitrosobutylamine. Here are some notable examples:

Compound NameStructure DescriptionUnique Aspects
N-NitrosodiethylamineTwo ethyl groups attached to nitrogenCommonly used in research; known carcinogen
N-NitrosodibutylamineTwo butyl groups attached to nitrogenSimilar carcinogenic properties
N-Methyl-N-nitroso-1-octanamineMethyl group attached to a long alkane chainFound in consumer products; less studied
N-Nitroso-2-methylpropylamineMethyl group on a propyl chainVariability in toxicity based on structure

N-Ethyl-N-nitrosobutylamine is unique due to its specific ethyl and butyl configuration which influences its biological activity and reactivity compared to other nitrosamines. Its distinct structure contributes to its particular carcinogenic potential and interaction mechanisms within biological systems.

Physical Description

Pale yellow oil.

XLogP3

1.7

Flash Point

93°C

Vapor Density

0.91

LogP

1.63 (LogP)

UNII

8K383MZ3XR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.087 mmHg

Pictograms

Irritant

Irritant

Other CAS

4549-44-4

Wikipedia

N-ethyl-N-nitrosobutylamine

Dates

Modify: 2023-08-15

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